rhodamine 6G cation

Description

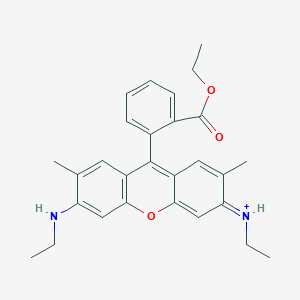

Structure

3D Structure

Properties

IUPAC Name |

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWWBRIIGAXLCJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

989-38-8 (Parent) | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872498 | |

| Record name | Rhodamine 6G cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment red 81 is a dark pink powder. (NTP, 1992), Dry Powder | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 to 5 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12224-98-5, 47724-48-1, 63022-06-0, 63022-07-1 | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Pigment Red 81 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 6g cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047724481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine 6G cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE 6G CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923TYK19HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Spectroscopic Signature of a Workhorse Fluorophore: An In-depth Technical Guide to the Rhodamine 6G Cation's Absorption and Emission Spectra

Introduction

Rhodamine 6G (R6G), a xanthene derivative, stands as one of the most versatile and widely utilized fluorescent dyes in scientific research and technological applications.[1] Its prominence stems from a remarkable combination of photophysical properties: a high molar extinction coefficient, exceptional fluorescence quantum yield, and excellent photostability.[1] These attributes make it an indispensable tool in fields ranging from laser spectroscopy and microscopy to environmental tracing and forensic science.[1] This guide provides a comprehensive technical overview of the core spectroscopic characteristics of the rhodamine 6G cation, focusing on its absorption and emission spectra. We will delve into the underlying molecular mechanisms, explore the key factors that influence its spectral behavior, and provide detailed protocols for its accurate measurement.

Molecular Structure and Electronic Transitions: The Origin of Color and Light

The vibrant color and intense fluorescence of rhodamine 6G are direct consequences of its molecular structure. The core of the molecule is a xanthene ring system, a conjugated π-electron system that is responsible for the absorption and emission of light in the visible region of the electromagnetic spectrum. The molecule exists as a cation, with the positive charge delocalized across the xanthene backbone. This delocalization is crucial for its spectroscopic properties.

The absorption of a photon by the R6G cation promotes an electron from the ground electronic state (S₀) to an excited singlet state (S₁). This transition, primarily a π → π* transition, is responsible for the strong absorption band observed in the green region of the visible spectrum.[2] Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion. From this relaxed state, it can return to the ground state via several pathways, the most significant of which is fluorescence. Fluorescence is the emission of a photon as the electron transitions from the S₁ state back to the S₀ state. Due to energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption and emission maxima is known as the Stokes shift.[2]

The photophysical processes of the this compound can be visualized using a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical processes for the this compound.[3][4][5]

Factors Influencing the Absorption and Emission Spectra

The absorption and emission spectra of the this compound are not static but are highly sensitive to its local environment. Understanding these influences is critical for the accurate interpretation of experimental data and for optimizing its use in various applications.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly impact the spectral properties of R6G, a phenomenon known as solvatochromism.[2] Generally, an increase in solvent polarity leads to a red shift (bathochromic shift) in both the absorption and emission spectra. This is due to the differential stabilization of the ground and excited states by the solvent molecules. The excited state of R6G is more polar than the ground state, and thus, it is more stabilized by polar solvents, leading to a smaller energy gap for the electronic transition.[2]

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |

| Methanol | ~528 | ~550 | 0.90 | 4.16 |

| Ethanol | ~530 | ~555 | 0.95 | 3.94 |

| n-Propanol | ~531 | ~558 | 0.96 | 3.8 |

| n-Butanol | ~532 | ~560 | 0.96 | 3.7 |

| Acetone | ~529 | ~552 | - | - |

| Dimethyl Sulfoxide (DMSO) | ~534 | ~562 | 0.88 | - |

| Water | ~526 | ~552 | 0.59 | 4.11 |

Data compiled from: [6][7][8][9]

Concentration Effects and Aggregation

At low concentrations, rhodamine 6G exists predominantly as monomers, and its absorbance follows the Beer-Lambert law.[10] However, as the concentration increases, R6G molecules tend to form non-fluorescent H-aggregates (dimers and higher-order aggregates).[11][12] This aggregation leads to significant changes in the absorption spectrum, typically characterized by the appearance of a new, blue-shifted shoulder or peak, and a decrease in the monomer absorption peak.[13] The formation of these aggregates also leads to fluorescence quenching, a decrease in the fluorescence quantum yield.[10][14] In some environments, the formation of fluorescent J-aggregates has also been observed.[11]

The critical concentration for aggregation depends on the solvent. In aqueous solutions, aggregation is more pronounced compared to alcoholic solvents like ethanol.[13] The addition of surfactants can help to disaggregate the dye molecules and restore fluorescence.[15]

Temperature Effects

Temperature can also influence the absorption and emission spectra of rhodamine 6G. Generally, an increase in temperature leads to a decrease in fluorescence intensity.[16][17] This is primarily due to an increase in non-radiative decay pathways, such as internal conversion and intersystem crossing, at higher temperatures. The peak emission wavelength can also exhibit a slight shift with temperature.[16] In some cases, particularly at high concentrations where aggregates are present, an increase in temperature can lead to the dissociation of these aggregates, resulting in an initial increase in fluorescence intensity.[18]

Experimental Protocols for Spectral Characterization

Accurate measurement of the absorption and emission spectra of the this compound is fundamental for its effective use. The following protocols outline the standard procedures for these measurements.

Measurement of the Absorption Spectrum

Objective: To determine the wavelength-dependent absorbance of a rhodamine 6G solution.

Instrumentation:

-

UV-Visible Spectrophotometer

Materials:

-

Rhodamine 6G

-

Solvent of choice (e.g., ethanol, spectroscopic grade)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of rhodamine 6G in the chosen solvent (e.g., 1 mM in ethanol). Ensure the dye is completely dissolved.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to a concentration range where the absorbance at the maximum wavelength is between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.[19]

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline or "zero" spectrum.

-

Sample Measurement:

-

Rinse the cuvette with the rhodamine 6G working solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show the absorbance as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Caption: Workflow for measuring the absorption spectrum of rhodamine 6G.

Measurement of the Emission Spectrum

Objective: To determine the wavelength-dependent fluorescence emission of a rhodamine 6G solution.

Instrumentation:

-

Fluorometer (Spectrofluorometer)

Materials:

-

Rhodamine 6G solution (prepared as for absorption, but typically more dilute to avoid inner filter effects, with absorbance at the excitation wavelength < 0.1)[19]

-

Solvent of choice

-

Fluorescence cuvettes (quartz or appropriate material)

Procedure:

-

Sample Preparation: Prepare a dilute solution of rhodamine 6G. The concentration should be low enough to avoid inner-filter effects and concentration quenching.[19]

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (typically at or near the absorption maximum, λ_max).

-

Set the desired emission wavelength range for the scan (e.g., from the excitation wavelength + 10 nm to 800 nm).

-

Set the excitation and emission slit widths to control the spectral resolution and signal-to-noise ratio.

-

-

Blank Measurement: Fill a cuvette with the pure solvent and record a blank spectrum to account for Raman scattering and any background fluorescence.

-

Sample Measurement:

-

Fill a cuvette with the rhodamine 6G solution.

-

Place it in the fluorometer and record the emission spectrum.

-

-

Data Correction and Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

Correct the emission spectrum for the wavelength-dependent sensitivity of the detector and instrument optics.[19]

-

Identify the wavelength of maximum emission (λ_em).

-

Caption: Workflow for measuring the emission spectrum of rhodamine 6G.

Conclusion

The absorption and emission spectra of the this compound are rich sources of information about its molecular environment and photophysical behavior. A thorough understanding of how factors such as solvent, concentration, and temperature influence these spectra is paramount for its effective application in diverse scientific and technological domains. By following standardized experimental protocols, researchers can obtain reliable and reproducible spectral data, ensuring the integrity and accuracy of their findings. The continued study of this remarkable fluorophore will undoubtedly lead to new and innovative applications in the years to come.

References

- Zehentbauer, F. M., Moretto, C., Stephen, R., et al. (2014). Fluorescence Spectroscopy of Rhodamine 6G: Concentration and Solvent Effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151.

-

ResearchGate. (n.d.). Photophysical parameters for R6G in nine solvents. Retrieved from [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-34. [Link]

-

Vat dyes. (n.d.). The Science Behind Rhodamine 6G: Properties and Applications. Retrieved from [Link]

-

arXiv. (2023). Investigation of variation in fluorescence intensity from rhodamine 6G Dye. [Link]

-

Ogunsipe, A. (2018). Solvent Effects on the Spectral Properties of Rhodamine 6G: Estimation of Ground and Excited State Dipole Moments. Journal of Solution Chemistry, 47(3), 473-489. [Link]

-

The City College of New York. (n.d.). Effect of soap on fluorescent lifetime and quantum yield of rhodamine 6G in water. Retrieved from [Link]

-

ACS Publications. (2022). Interfacial Effects of the Photophysics of Rhodamine 6G Ultra-Thin Films on a Poly(methylmethacrylate) Surface. The Journal of Physical Chemistry C, 126(20), 8823–8831. [Link]

-

ACS Publications. (2008). Aggregation States of Rhodamine 6G in Mesostructured Silica Films. The Journal of Physical Chemistry C, 112(45), 17595–17601. [Link]

-

ResearchGate. (n.d.). Perrin–Jablonski diagram of the relevant states for rhodamine 6G.... Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependency of R6G spectra: (a) excitation and (b) emission.... Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Fluorescence emission spectra of rhodamine 6G (R6G) as a function.... Retrieved from [Link]

-

ACS Publications. (2011). Photophysical and Lasing Properties of Rhodamine 6G Confined in Polymeric Nanoparticles. The Journal of Physical Chemistry C, 115(9), 3473–3483. [Link]

-

ResearchGate. (n.d.). Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Retrieved from [Link]

-

PMC. (n.d.). Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation the concentration effect on the absorption and fluorescence properties of Rhodamine 6G dye. Retrieved from [Link]

-

MDPI. (2022). Concentration-Dependent Emission of Annealed Sol-Gel Layers Incorporated with Rhodamine 19 and 6G as the Route to Tunable High-Temperature Luminescent Materials. Materials, 15(13), 4498. [Link]

-

ResearchGate. (n.d.). Normalized absorbance spectra for Rhodamine 6G as a function of.... Retrieved from [Link]

-

ResearchGate. (n.d.). a UV–Vis absorption spectra of RD6g (10 µM) with 20 µM various cations.... Retrieved from [Link]

-

MDPI. (2020). Efficient Molecular Aggregation of Rhodamine 6G and Pseudoisocyanine by Light-Induced Force. Molecules, 25(10), 2415. [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields¶. Retrieved from [Link]

-

OMLC. (n.d.). Rhodamine 6G. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of Rhodamine-6G and Rhodamine-101 in methanol. The.... Retrieved from [Link]

-

SpringerLink. (n.d.). INFLUENCE OF TEMPERATURE AND ETHANOL CONTENT ON AGGREGATION OF RHODAMINE 6G MOLECULES IN AQUEOUS ETHANOL SOLUTIONS. Retrieved from [Link]

-

Chesapeake Bay Division - IAI. (n.d.). Rhodamine 6G. Retrieved from [Link]

-

PubMed. (2024). Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 317, 124409. [Link]

-

Optica Publishing Group. (n.d.). Efficient photobleaching of rhodamine 6G by a single UV pulse. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature dependence of the relative fluorescence intensity of R6G and RC. …. Retrieved from [Link]

-

Prime Scholars. (n.d.). Spectroscopic studies on aggregation phenomena of dyes. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Absorption and emission spectra of rhodamine 6G. Notice the large.... Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified Jablonski diagram to describe photo-induced processes in rhodamine dyes. …. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of rhodamine 6G (blue curve), rose bengal (red.... Retrieved from [Link]

-

Sarspec. (n.d.). application note - exploring the fluorescence emission of rhodamine 6g in the nanomolar range with our flex series. Retrieved from [Link]

-

ACS Publications. (1986). Fluorescence lifetime studies of Rhodamine 6G in methanol. The Journal of Physical Chemistry, 90(4), 565–569. [Link]

-

PubMed. (2013). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151. [Link]

-

arXiv. (2023). Investigation of variation in fluorescence intensity from rhodamine 6G Dye. [Link]

-

NIH. (2024). Determination of Rhodamine 6G with direct immersion single-drop microextraction combined with an optical probe. PLOS ONE, 19(8), e0308709. [Link]

-

YouTube. (2018, December 6). Rhodamine 6G | Adam Trevitt | Project Chemistree. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Solvent Effects on the Spectral Properties of Rhodamine 6G: Estimation of Ground and Excited State Dipole Moments | Semantic Scholar [semanticscholar.org]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Molecular Aggregation of Rhodamine 6G and Pseudoisocyanine by Light-Induced Force [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ccny.cuny.edu [ccny.cuny.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. omlc.org [omlc.org]

The Photophysics of Rhodamine 6G Cation in Ethanol: An In-Depth Technical Guide

This guide provides a comprehensive exploration of the photophysical properties of the Rhodamine 6G (R6G) cation when dissolved in ethanol. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the interaction of R6G with light, offering both theoretical insights and practical methodologies for its characterization. We will examine the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Rhodamine 6G

Rhodamine 6G (R6G) is a highly fluorescent dye belonging to the xanthene class. Its exceptional photophysical properties, including a high molar extinction coefficient, excellent photostability, and a near-unity fluorescence quantum yield in ethanol, have established it as a benchmark fluorophore in various scientific and technological domains.[1] From its use as a tracer dye in fluid dynamics to its critical role as a gain medium in dye lasers and a standard for fluorescence-based analytical techniques, a thorough understanding of its behavior in solution is paramount.[2][3]

This guide focuses on R6G in ethanol, a common solvent that minimizes the dye's tendency to form non-fluorescent aggregates, which can occur in aqueous solutions.[4] We will dissect the key photophysical parameters that define the behavior of the R6G cation in this environment.

Core Photophysical Properties of Rhodamine 6G in Ethanol

The interaction of R6G with light is governed by a series of distinct photophysical processes. These processes determine the dye's characteristic absorption and emission profiles, as well as its fluorescence efficiency and excited-state lifetime.

Absorption and Emission Spectra

The electronic absorption spectrum of R6G in ethanol is characterized by a strong absorption band in the visible region, attributed to the π → π* transition of the xanthene core.[5] The absorption maximum (λabs) is typically observed around 530-532 nm.[6] A less pronounced shoulder at approximately 492-498 nm is also present, which is associated with vibronic transitions.[6][7]

Upon excitation, the R6G molecule relaxes to the lowest vibrational level of the first excited singlet state (S1) and subsequently returns to the ground state (S0) via fluorescence emission. The emission spectrum is a mirror image of the absorption spectrum, with a maximum (λem) typically around 550-560 nm.[6][8] The difference between the absorption and emission maxima is known as the Stokes shift.

| Parameter | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) | ~530 nm | [9] |

| Molar Extinction Coefficient (ε) | ~116,000 cm-1M-1 at 529.8 nm | [9] |

| Emission Maximum (λem) | ~550 nm | [6] |

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. R6G in ethanol is renowned for its high fluorescence quantum yield, which is consistently reported to be approximately 0.95.[1][9][10][11]

The high quantum yield of R6G is largely attributed to the structural rigidity of its xanthene core.[5] This rigidity minimizes non-radiative decay pathways, such as internal conversion and intersystem crossing, allowing for efficient depopulation of the excited state through fluorescence.[5]

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. For R6G in ethanol, the fluorescence lifetime is typically in the range of 3.9 to 4.2 nanoseconds.[12] This parameter is sensitive to the local environment of the fluorophore and can be influenced by factors such as solvent viscosity and the presence of quenching agents.[5]

The Photophysical Landscape: A Jablonski Diagram Perspective

The photophysical processes of absorption, fluorescence, and competing non-radiative decay pathways can be visually represented by a Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the key photophysical transitions for Rhodamine 6G.

Experimental Methodologies for Characterization

Accurate determination of the photophysical properties of R6G in ethanol requires precise experimental techniques. This section outlines the protocols for key measurements.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima and the spectral shapes.

Protocol:

-

Sample Preparation: Prepare a dilute solution of R6G in spectroscopic grade ethanol. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette to avoid inner filter effects.[9]

-

Absorption Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only ethanol.

-

Measure the absorption spectrum of the R6G solution from approximately 400 nm to 700 nm.

-

-

Emission Measurement:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at a wavelength on the blue edge of the absorption band (e.g., 480 nm) to minimize scattered excitation light in the emission spectrum.[9]

-

Scan the emission spectrum from a wavelength just above the excitation wavelength to approximately 750 nm.

-

Correct the emission spectrum for the wavelength-dependent sensitivity of the detector.

-

Determination of Fluorescence Quantum Yield using an Integrating Sphere

Objective: To determine the absolute fluorescence quantum yield. The integrating sphere collects all emitted light, providing a direct measurement.[13]

Caption: Workflow for absolute quantum yield determination using an integrating sphere.

Protocol:

-

Instrument Setup:

-

Install and align the integrating sphere in the spectrofluorometer.

-

Set the excitation wavelength (e.g., 510 nm).[6]

-

-

Blank Measurement:

-

Fill a cuvette with spectroscopic grade ethanol (the blank).

-

Place the cuvette in the sample holder inside the integrating sphere.

-

Measure the spectrum of the scattered excitation light from the blank. This accounts for scattering from the cuvette and the solvent.[6]

-

-

Sample Measurement:

-

Replace the blank cuvette with a cuvette containing the R6G solution (absorbance < 0.1).

-

Measure the spectrum, which will include the scattered excitation light and the fluorescence emission from the R6G.[6]

-

-

Data Analysis:

-

Integrate the area of the scattered excitation light peak for both the blank and the sample.

-

Integrate the area of the fluorescence emission peak for the sample.

-

The quantum yield is calculated using the following equation: Φf = (Es) / (Lb - Ls) Where:

-

Es is the integrated fluorescence intensity of the sample.

-

Lb is the integrated intensity of the scattered excitation light from the blank.

-

Ls is the integrated intensity of the scattered excitation light from the sample.

-

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To determine the fluorescence lifetime of R6G in ethanol. TCSPC is a highly sensitive technique that measures the time delay between the excitation pulse and the detection of the first emitted photon.[14]

Protocol:

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength suitable for R6G (e.g., 510 nm).

-

Use a high-speed, single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode).

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time resolution of the instrument.

-

-

Sample Measurement:

-

Replace the scattering solution with the R6G solution.

-

Collect photons until a sufficient number of counts are accumulated in the peak channel to ensure good statistical accuracy. The count rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up artifacts.[15]

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay curve with the IRF using appropriate software.

-

Fit the resulting decay curve to a single exponential decay model to extract the fluorescence lifetime (τf).

-

Scientific Integrity and Trustworthiness: Mitigating Experimental Errors

To ensure the accuracy and reliability of photophysical measurements, it is crucial to be aware of and mitigate potential sources of error.

-

Concentration Effects: At high concentrations, R6G can form dimers and higher-order aggregates, which have different photophysical properties and can lead to fluorescence quenching.[8] It is essential to work with dilute solutions (absorbance < 0.1) to study the properties of the monomeric species.[9]

-

Inner Filter Effect: At high absorbances, the excitation light can be significantly attenuated as it passes through the sample, and the emitted fluorescence can be reabsorbed by other fluorophore molecules.[16] Keeping the absorbance low minimizes these effects.

-

Solvent Purity: The purity of the ethanol used is critical. Impurities can act as quenchers or have their own fluorescence, interfering with the measurement. Use of spectroscopic grade ethanol is highly recommended.

-

Instrument Calibration: Regular calibration of spectrophotometers and spectrofluorometers is essential for accurate measurements. This includes wavelength accuracy and intensity correction.[16]

-

Photobleaching: Although R6G is relatively photostable, prolonged exposure to high-intensity light can lead to photodegradation.[17] Use the lowest possible excitation power and minimize exposure time to reduce photobleaching.

Conclusion

The Rhodamine 6G cation in ethanol exhibits a remarkable set of photophysical properties that make it an invaluable tool in a wide range of scientific disciplines. Its strong absorption, high fluorescence quantum yield, and excellent photostability are a direct consequence of its rigid molecular structure. By employing the rigorous experimental methodologies and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently and accurately characterize the photophysical behavior of this important fluorophore, enabling its effective use in their respective fields.

References

-

Solvent Effects on the Spectral Properties of Rhodamine 6G: Estimation of Ground and Excited State Dipole Moments. (2018). ResearchGate. [Link]

-

Quantum Yield Measurements using the FluoTime 300. (2014). YouTube. [Link]

-

Solvent effect on two-photon absorption and fluorescence of rhodamine dyes. PubMed Central. [Link]

-

Photophysical parameters for R6G in nine solvents. ResearchGate. [Link]

-

The spectroscopic behaviour of rhodamine 6G in polar and non-polar solvents and in thin glass and PMMA films. (1988). The Hebrew University of Jerusalem. [Link]

-

Perrin–Jablonski diagram of the relevant states for rhodamine 6G... ResearchGate. [Link]

-

Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Semantic Scholar. [Link]

-

How to Reduce Fluorescence Measurement Errors. (2023). Drawell. [Link]

-

Measuring the Quantum Yield with the Integrating Sphere Assembly for the FluoTime 300. (2017). PicoQuant. [Link]

-

Measuring Fluorescence Quantum Yield Using a Tube Inside an Integrating Sphere. (2016). Sensors & Transducers. [Link]

-

Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents. (2002). PubMed. [Link]

-

Rhodamine 6G Structural Changes in Water/Ethanol Mixed Solvent. ResearchGate. [Link]

-

Investigation of variation in fluorescence intensity from rhodamine 6G Dye. (2022). arXiv. [Link]

-

Photochemical studies of rhodamine R.6G in ethanol solutions using laser flash photolysis. (1981). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

-

(PDF) Fluorescence Quantum Yields and Their Relation to Lifetimes of Rhodamine 6G and Fluorescein in Nine Solvents: Improved Absolute Standards for Quantum Yields¶. ResearchGate. [Link]

-

How to Reduce Fluorescence Measurement Errors. (2024). AELAB. [Link]

-

Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]

-

Non-Radiative Decay Paths in Rhodamines: New Theoretical Insights. ResearchGate. [Link]

-

Rhodamine 6g – Knowledge and References. Taylor & Francis. [Link]

-

Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. (2013). PubMed. [Link]

-

(PDF) Low Detection Limit Time-Correlated Single Photon Counting Lifetime Analytical System for Point-of-Care Applications. ResearchGate. [Link]

-

Determination of Quantum Yield in Scattering Media Using Monte Carlo Photoluminescence Cascade Simulation and Integrating Sphere Measurements. (2023). MDPI. [Link]

-

Fluorescence Spectroscopy of Rhodamine 6G: Concentration and Solvent Effects. (2014). University of Aberdeen. [Link]

-

FLUORESCENCE QUENCHING OF RHODAMINE 6G IN METHANOL AT HIGH CONCENTRATION. Semantic Scholar. [Link]

-

Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Indian Institute of Technology Guwahati. [Link]

-

Time-Correlated Single Photon Counting. PicoQuant. [Link]

-

Absorption spectra of Rhodamine 6G in ethanol. ResearchGate. [Link]

-

Low Detection Limit Time-Correlated Single Photon Counting Lifetime Analytical System for Point-of-Care Applications. (2019). IEEE Xplore. [Link]

-

Rhodamine 6G. Oregon Medical Laser Center. [Link]

-

Rhodamine 6G Structural Changes in Water/Ethanol Mixed Solvent. (2018). PubMed. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Rhodamine 6G Structural Changes in Water/Ethanol Mixed Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Solvent effect on two-photon absorption and fluorescence of rhodamine dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 9. omlc.org [omlc.org]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. jascoinc.com [jascoinc.com]

- 14. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 15. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. arxiv.org [arxiv.org]

quantum yield of rhodamine 6G cation in aqueous solution

An In-Depth Technical Guide to the Fluorescence Quantum Yield of Rhodamine 6G Cation in Aqueous Solution

Abstract

Rhodamine 6G (R6G) is a xanthene dye renowned for its exceptional photophysical properties, including a high fluorescence quantum yield, photostability, and strong absorption in the visible spectrum.[1][2] These characteristics make it an invaluable tool in diverse fields such as dye lasers, fluorescence microscopy, and environmental tracing.[2][3][4] However, the behavior of the R6G cation in aqueous solution presents significant challenges that can drastically alter its fluorescent properties. This guide provides a comprehensive exploration of the fluorescence quantum yield of R6G in water, focusing on the underlying photophysical principles, the critical impact of aggregation, and methodologies for accurate measurement. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the complexities of using R6G in aqueous environments.

Fundamental Principles: Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process where a molecule absorbs a photon, promoting it to an excited electronic singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the electronic ground state by emitting a photon. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A molecule in an excited state can return to the ground state via several pathways, both radiative (fluorescence) and non-radiative (e.g., internal conversion, intersystem crossing to a triplet state). The quantum yield is therefore determined by the competition between the rate of radiative decay (kr) and the sum of the rates of all non-radiative decay pathways (knr).

Φf = kr / (kr + knr)

The interplay of these decay processes is visually represented by the Jablonski diagram.

Caption: Jablonski diagram illustrating electronic transitions.

The Critical Challenge of Aqueous Solutions: Aggregation

While R6G in organic solvents like ethanol behaves predictably with a high quantum yield of ~0.95, its performance in water is far more complex.[5][6] The primary complicating factor is the strong tendency of R6G cations to self-associate into dimers and higher-order aggregates, a phenomenon driven by hydrophobic interactions and van der Waals forces.[7][8]

This aggregation has profound effects on the dye's spectroscopic properties:

-

Altered Absorption Spectra: R6G monomers in water have an absorption maximum around 525 nm.[7] As concentration increases, a new peak emerges at a shorter wavelength (~505 nm), which is characteristic of the formation of H-dimers (face-to-face aggregates).[7]

-

Fluorescence Quenching: These aggregates, particularly dimers, are generally weakly fluorescent or non-fluorescent.[8] The formation of these species creates a highly efficient non-radiative decay pathway, drastically reducing the overall fluorescence quantum yield of the solution. This process is a form of concentration quenching.[9] As the concentration of R6G in water increases, the quantum yield decreases significantly.[9][10]

The equilibrium between monomers and dimers is concentration-dependent. At very dilute concentrations (e.g., below 1x10⁻⁶ M), R6G exists primarily as monomers. As concentration rises, the equilibrium shifts towards dimer and aggregate formation, leading to a measurable drop in fluorescence efficiency.[7]

Factors Influencing the Quantum Yield of R6G in Water

Several environmental and chemical factors dictate the quantum yield of R6G in an aqueous medium. Understanding these is crucial for experimental design and data interpretation.

Concentration

As established, concentration is the most critical factor. The relationship is non-linear: the quantum yield remains high at extreme dilutions but drops sharply as the concentration enters a range where dimerization becomes significant.[9] Studies using photoacoustic techniques have confirmed that the quantum yield decreases with increasing concentration in the quenching region.[9]

Solvent Environment

The choice of solvent plays a paramount role. The quantum yield of R6G is consistently lower in water compared to polar organic solvents like methanol or ethanol.[1][11] For instance, while the quantum yield in ethanol is ~0.95, values in water are reported to be lower and highly dependent on concentration.[1][12][13] Ethylene glycol has been shown to yield a higher quantum efficiency for R6G than water or methanol.[11] This is attributed to the different solvation shells and the reduced tendency for aggregation in organic solvents.

Mitigating Aggregation with Additives

A key strategy for improving the quantum yield of R6G in water for applications like continuous-wave dye lasers is the use of additives. Surfactants and soaps, such as Ammonyx LO or Triton-X-100, can disrupt the formation of dimers.[14] These molecules form micelles that encapsulate the R6G monomers, preventing them from aggregating. The addition of such a soap to a 2 x 10⁻⁴ M R6G solution in water was shown to increase the relative quantum yield by a factor of 1.3 and lengthen the fluorescence lifetime from 3.8 to 5.0 ns, results consistent with the breakup of dimers.[14]

Experimental Determination of Fluorescence Quantum Yield

Accurate determination of the quantum yield is essential for characterizing any fluorescent system. The most common approach in laboratory settings is the relative method.

Relative Quantum Yield Measurement (Comparative Method)

This method, pioneered by Williams et al., involves comparing the fluorescence intensity of the sample under investigation ("sample") to that of a well-characterized fluorescent standard ("ref") with a known quantum yield.

The governing equation is:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (n²sample / n²ref)[15]

Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

Causality Behind the Protocol:

-

Choosing a Standard: The standard should absorb and emit in a similar spectral range as the sample to minimize instrument-based wavelength sensitivity errors. For R6G in water, a common and excellent standard is R6G itself, dissolved in ethanol, where its quantum yield is reliably reported as 0.95.[5][6][15]

-

Low Absorbance: It is critical to keep the absorbance of all solutions below 0.05 at the excitation wavelength.[15] This self-validating step is crucial to prevent inner-filter effects, where the emitted fluorescence is re-absorbed by other dye molecules in the solution, leading to an artificially low measured intensity.

-

Consistent Excitation Wavelength: Both the sample and the reference must be excited at the same wavelength.

-

Integration of Emission Spectra: The total photon output is proportional to the area under the corrected emission spectrum. Therefore, the full emission spectra must be integrated.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Yield [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis and Purification of Rhodamine 6G for Research Applications

Introduction: The Enduring Importance of Rhodamine 6G in Scientific Research

Rhodamine 6G (R6G), a xanthene dye, stands as a cornerstone fluorescent molecule in a multitude of scientific disciplines. Its exceptional photophysical properties, including a high quantum yield approaching 0.95, remarkable photostability, and intense fluorescence in the yellow-orange region of the visible spectrum, have cemented its utility in applications ranging from fluorescence microscopy and flow cytometry to laser dyes and environmental tracing.[1][2] For researchers and drug development professionals, access to high-purity Rhodamine 6G is paramount to ensure the reliability and reproducibility of experimental data. This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Rhodamine 6G, grounded in established chemical principles and validated laboratory practices. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry.

The Chemical Foundation: Understanding the Synthesis of Rhodamine 6G

The synthesis of Rhodamine 6G is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[3][4] This reaction involves the condensation of two key precursors: 3-ethylamino-4-methylphenol (also known as 3-ethylamino-p-cresol) and phthalic anhydride. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), which plays a crucial role in activating the phthalic anhydride electrophile.

Reaction Mechanism: A Step-by-Step Look at Bond Formation

The synthesis proceeds through the formation of an acylium ion, a potent electrophile. The Lewis acid catalyst, ZnCl₂, coordinates with one of the carbonyl oxygens of phthalic anhydride, polarizing the C=O bond and making the carbonyl carbon highly susceptible to nucleophilic attack. The electron-rich aromatic ring of 3-ethylamino-4-methylphenol then acts as the nucleophile, attacking the activated carbonyl carbon. This is followed by a second condensation step with another molecule of 3-ethylamino-4-methylphenol and subsequent dehydration to form the characteristic xanthene core of the rhodamine molecule.

Part 1: Synthesis of Rhodamine 6G

This section outlines two primary methods for the synthesis of Rhodamine 6G: the traditional thermal condensation and a more contemporary microwave-assisted approach that aligns with the principles of green chemistry.

Method 1: Classical Thermal Condensation

This method is a robust and well-established procedure for producing Rhodamine 6G in significant quantities.

Core Principle: The reaction relies on the thermal promotion of the Friedel-Crafts acylation between 3-ethylamino-4-methylphenol and phthalic anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reactant Preparation: In a clean, dry reaction vessel, thoroughly grind together 3-ethylamino-4-methylphenol, phthalic anhydride, and anhydrous zinc chloride.[5]

-

Thermal Reaction: Heat the mixture to a temperature of 160-170°C with continuous stirring.[5] The reaction mixture will become a viscous melt. Maintain this temperature for 0.5-2 hours.[5]

-

Reaction Quenching and Precipitation: After the reaction is complete, cool the mixture and dissolve it in an alkaline aqueous solution, such as sodium hydroxide. This step neutralizes the acidic reaction mixture and helps to precipitate the crude Rhodamine 6G.

-

Isolation of Crude Product: The crude Rhodamine 6G will precipitate as a solid. Isolate the solid by filtration and wash it thoroughly with water to remove any remaining salts and water-soluble impurities.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous zinc chloride and dry reactants is crucial to prevent the hydrolysis of phthalic anhydride and to ensure the efficiency of the Lewis acid catalyst.

-

Temperature Control: Maintaining the reaction temperature within the specified range is critical. Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can lead to the formation of undesirable byproducts through charring and decomposition.

-

Stirring: Continuous stirring of the viscous melt ensures homogenous mixing of the reactants and uniform heat distribution, leading to a higher yield and purity of the product.

| Parameter | Value | Rationale |

| Reaction Temperature | 160-170°C | Optimal for promoting the condensation reaction while minimizing degradation.[5] |

| Reaction Time | 0.5-2 hours | Sufficient time for the reaction to proceed to completion.[5] |

| Catalyst | Anhydrous Zinc Chloride | A strong Lewis acid that activates the phthalic anhydride for electrophilic attack. |

Method 2: Microwave-Assisted Green Synthesis

This approach offers a more environmentally friendly and time-efficient alternative to the classical method. Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner products.[3][6]

Core Principle: Microwave energy is used to rapidly and efficiently heat the reaction mixture, promoting the condensation reaction under controlled conditions. This method often requires less solvent and energy compared to conventional heating.

Experimental Protocol:

-

Reactant Mixture: In a microwave-safe reaction vessel, combine 3-ethylamino-4-methylphenol, phthalic anhydride, and a catalytic amount of zinc chloride in a minimal amount of a high-boiling point solvent such as N,N-dimethylformamide (DMF).

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 150-180°C) and pressure for a short duration (typically 10-30 minutes).

-

Work-up: After cooling, the reaction mixture is subjected to a similar work-up procedure as the classical method, involving precipitation in an alkaline solution, filtration, and washing.

Advantages of Microwave-Assisted Synthesis:

-

Reduced Reaction Time: Dramatically shorter reaction times compared to conventional heating.[3]

-

Higher Yields: Often results in improved product yields.

-

Energy Efficiency: More energy-efficient due to localized and rapid heating.

-

Greener Chemistry: Typically uses smaller quantities of solvents.[6]

Part 2: Purification of Rhodamine 6G

The purity of Rhodamine 6G is critical for its application in sensitive research. The crude product from the synthesis will contain unreacted starting materials, byproducts, and salts, which must be removed.

Method 1: Recrystallization from Ethanol

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.

Core Principle: Rhodamine 6G is highly soluble in hot ethanol but significantly less soluble in cold ethanol. Impurities, on the other hand, ideally remain soluble in the cold solvent or are present in much smaller concentrations.

Detailed Step-by-Step Protocol:

-

Dissolution: Place the crude Rhodamine 6G solid in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.[5]

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, it is important to avoid disturbing the solution during this initial cooling phase.

-

Further Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the Rhodamine 6G crystals.

-

Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Self-Validating System: The effectiveness of the recrystallization process can be visually assessed by the formation of well-defined, uniformly colored crystals. A significant improvement in the color and crystallinity of the product is a strong indicator of successful purification.

Method 2: Column Chromatography

For achieving the highest purity, especially for applications requiring analytically pure Rhodamine 6G, column chromatography is the preferred method.

Core Principle: This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For Rhodamine 6G, a polar stationary phase like silica gel is typically used, and the mobile phase is a mixture of solvents with varying polarities.

Detailed Step-by-Step Protocol:

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Sample Loading: Dissolve a small amount of the crude or recrystallized Rhodamine 6G in a minimal volume of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a mobile phase of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane, gradually increasing the proportion of the more polar ethyl acetate. The Rhodamine 6G, being a polar molecule, will move down the column more slowly than less polar impurities.

-

Fraction Collection: Collect the eluting solvent in a series of fractions. The distinctively colored band of Rhodamine 6G can be visually tracked as it moves down the column.

-

Analysis and Pooling: Analyze the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure Rhodamine 6G. Pool the pure fractions.

-

Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the highly purified Rhodamine 6G.

Causality Behind Experimental Choices:

-

Stationary Phase: Silica gel is a highly polar stationary phase that effectively retains the polar Rhodamine 6G molecule.

-

Mobile Phase Gradient: A gradient elution is used to first wash out non-polar impurities with a less polar solvent mixture, and then to elute the more strongly adsorbed Rhodamine 6G by increasing the polarity of the mobile phase.

Part 3: Purity Analysis and Characterization

Verifying the purity and identity of the synthesized Rhodamine 6G is a critical final step. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative method for assessing the purity of Rhodamine 6G.

Core Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their interactions with the stationary phase.

Typical HPLC Method:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water, often with a small amount of an acid like phosphoric acid to improve peak shape.[8]

-

Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for Rhodamine 6G (Excitation: ~525 nm, Emission: ~548 nm) provides high sensitivity and selectivity.[1] A UV-Vis detector can also be used.[9]

-

Purity Assessment: The purity is determined by the area percentage of the main Rhodamine 6G peak in the chromatogram. A pure sample should exhibit a single, sharp peak.

| Parameter | Typical Value | Reference |

| Column | C18 Reverse-Phase | [6][7] |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | [8] |

| Detection | Fluorescence (Ex: 525 nm, Em: 548 nm) | [1] |

Spectroscopic Characterization

UV-Visible Spectroscopy:

-

A solution of Rhodamine 6G in ethanol typically shows a maximum absorption (λmax) at approximately 525-530 nm. The molar extinction coefficient at this wavelength is a key characteristic.

Fluorescence Spectroscopy:

-

When excited at its absorption maximum, Rhodamine 6G exhibits a strong fluorescence emission peak at around 548-555 nm.[1] The fluorescence spectrum is a characteristic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized Rhodamine 6G by comparing the observed chemical shifts and coupling patterns with known reference spectra.

Conclusion

This guide has provided a detailed and technically grounded framework for the synthesis and purification of high-purity Rhodamine 6G for research purposes. By understanding the underlying chemical principles of the synthesis and the rationale behind the purification and analysis techniques, researchers can confidently produce and validate this essential fluorescent probe. The choice between classical and microwave-assisted synthesis will depend on the available equipment and desired scale, while the purification strategy can be tailored to the specific purity requirements of the intended application. Adherence to these protocols and a thorough analytical characterization will ensure the generation of reliable and reproducible data in a wide array of scientific endeavors.

Visualizations

Synthesis of Rhodamine 6G

Caption: Workflow for the synthesis of Rhodamine 6G.

Purification of Rhodamine 6G

Caption: Workflow for the purification of Rhodamine 6G.

References

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 傅-克酰基化反应 [sigmaaldrich.com]

- 5. CN109438458B - A kind of rhodamine 6G fluorescent probe and preparation method thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scholars.ncu.edu.tw [scholars.ncu.edu.tw]

- 8. Separation of Rhodamine B on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. On-line separation/analysis of Rhodamine B dye based on a solid-phase extraction high performance liquid chromatography self-designed device - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10771A [pubs.rsc.org]

An In-depth Technical Guide to Rhodamine 6G Cation Concentration-Dependent Spectral Shifts

This guide provides a comprehensive technical overview of the concentration-dependent spectral shifts observed in the cationic laser dye, Rhodamine 6G (R6G). It is intended for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy and require a deep understanding of the photophysical behavior of R6G at varying concentrations. This document delves into the theoretical underpinnings of these spectral changes, offers practical experimental protocols for their characterization, and discusses the implications for various applications.

Introduction: The Dichotomy of Rhodamine 6G's Photophysics

Rhodamine 6G is a xanthene dye renowned for its high fluorescence quantum yield and exceptional photostability, making it a workhorse in applications such as fluorescence microscopy, flow cytometry, and as a gain medium in dye lasers.[1][2] However, the seemingly straightforward photophysical properties of R6G become intricate as its concentration in a solution increases. At elevated concentrations, intermolecular interactions lead to the formation of non-fluorescent or weakly fluorescent aggregates, primarily dimers and higher-order oligomers.[3][4][5] This aggregation phenomenon gives rise to significant, predictable shifts in the absorption and emission spectra, a critical consideration for any quantitative application of this dye. Understanding and controlling these spectral shifts are paramount for accurate data interpretation and optimizing experimental design.

This guide will explore the causality behind these spectral shifts, focusing on the equilibrium between the monomeric and aggregated forms of the R6G cation. We will dissect the formation of H- and J-aggregates and their distinct spectral signatures, providing a robust theoretical framework grounded in exciton theory.[6][7] Furthermore, we will present self-validating experimental protocols to empower researchers to precisely measure and analyze these concentration-dependent effects.

Theoretical Framework: From Monomers to Aggregates

At dilute concentrations (typically below 10⁻⁵ M in aqueous solutions), Rhodamine 6G exists predominantly as a monomeric cation.[3] The absorption spectrum of the monomer is characterized by a strong peak at approximately 525-530 nm and a prominent shoulder at around 495-500 nm.[6][8] The main peak corresponds to the S₀ → S₁ electronic transition, while the shoulder is attributed to vibronic transitions.[8] Upon excitation, the monomer fluoresces intensely, with an emission maximum typically around 550-560 nm.[9][10]

As the concentration of R6G increases, the probability of intermolecular interactions rises, leading to the formation of molecular aggregates through van der Waals forces and π-π stacking.[11] The most common aggregate is the dimer, although trimers and higher-order aggregates can also form at very high concentrations.[4] The geometry of these aggregates dictates their photophysical properties, as explained by Kasha's exciton theory.[6] This theory describes the coupling of the transition dipoles of the constituent monomers, which results in a splitting of the excited state energy levels.

H-Aggregates: The Blue Shift

In many solvents, particularly aqueous solutions, Rhodamine 6G has a strong tendency to form H-aggregates, which are characterized by a "sandwich-type" or parallel alignment of the molecular axes.[7][12] In this configuration, the transition to the higher energy exciton state is optically allowed, while the transition to the lower energy state is forbidden. This results in a hypsochromic shift, or a blue shift , in the absorption spectrum relative to the monomer.[13] A new absorption band, corresponding to the H-dimer, typically appears at a shorter wavelength, often around 500-505 nm.[11] A key characteristic of H-aggregates is their significantly reduced fluorescence quantum yield, leading to concentration-dependent fluorescence quenching.[3][14]

J-Aggregates: The Red Shift

Conversely, J-aggregates are formed when the R6G molecules align in a head-to-tail fashion.[7] In this arrangement, the transition to the lower energy exciton state is allowed, resulting in a bathochromic shift, or a red shift , of the absorption band to a longer wavelength compared to the monomer.[7] J-aggregates are often characterized by a narrow, intense absorption band and can exhibit fluorescence, albeit typically red-shifted from the monomer emission. While less common for R6G in simple solutions, the formation of J-aggregates can be induced by specific environments, such as on the surface of colloid particles.[7]

The equilibrium between monomers and dimers is a dynamic process that can be influenced by several factors, including solvent polarity, temperature, and the presence of salts or other additives.[15][16]

Experimental Characterization of Spectral Shifts

The concentration-dependent spectral shifts of Rhodamine 6G can be reliably characterized using standard absorption (UV-Vis) and fluorescence spectroscopy. The following sections provide detailed protocols for these measurements.

Materials and Reagents

-

Rhodamine 6G (laser grade)

-

Solvent of choice (e.g., deionized water, ethanol, methanol)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for preparing samples and conducting spectroscopic measurements.

Sources

- 1. nbinno.com [nbinno.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Dimerization and trimerization of rhodamine 6G in aqueous solution. Effect on the fluorescence quantum yield - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]